Superior In Vitro Potency in LNCaP Prostate Cancer Cell Proliferation Assay
In a head-to-head in vitro comparison using LNCaP cells stimulated with 1 nM dihydrotestosterone (DHT), ONC1-13B exhibited a lower IC50 value for inhibition of cell proliferation compared to MDV3100 (enzalutamide) and ARN-509 (apalutamide) [1]. The data demonstrate a 4.9-fold greater potency than MDV3100 and an 8.0-fold greater potency than ARN-509 in this specific cellular context.
| Evidence Dimension | Inhibition of DHT-stimulated LNCaP cell proliferation |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | MDV3100 (IC50 = 148 nM); ARN-509 (IC50 = 240 nM) |
| Quantified Difference | ONC1-13B is 4.9× more potent than MDV3100 and 8.0× more potent than ARN-509 |
| Conditions | LNCaP cells cultured in 10% charcoal-stripped serum (CSS) for 3 days, then treated with test compounds in presence of 1 nM DHT for 5 days; viability measured and expressed as percentage of vehicle control (DMSO) |
Why This Matters
This higher potency allows researchers to achieve equivalent anti-proliferative effects at lower compound concentrations, potentially reducing off-target effects and compound consumption in long-term in vitro studies.
- [1] Ivachtchenko AV, Mitkin OD, Kudan EV, et al. Preclinical Development of ONC1-13B, Novel Antiandrogen for Prostate Cancer Treatment. J Cancer. 2014;5(2):133-142. Figure 1C. View Source
